2-hydroxy-5-[(4-methylpiperidin-1-yl)sulfonyl]pyrimidin-4(3H)-one
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Overview
Description
2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a piperidine ring, a sulfonyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves the formation of the dihydropyrimidinone core through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce sulfides .
Scientific Research Applications
2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-hydroxy-1-methylpiperidine share the piperidine ring structure.
Sulfonyl Compounds: Compounds containing sulfonyl groups, such as sulfonamides, have similar chemical properties.
Dihydropyrimidinones: Other dihydropyrimidinone derivatives may have similar biological activities.
Uniqueness
What sets 2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique combination of functional groups, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H15N3O4S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
5-(4-methylpiperidin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O4S/c1-7-2-4-13(5-3-7)18(16,17)8-6-11-10(15)12-9(8)14/h6-7H,2-5H2,1H3,(H2,11,12,14,15) |
InChI Key |
RYDOZWNRNJZFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O |
solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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